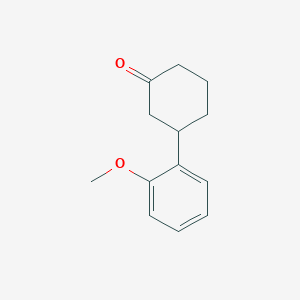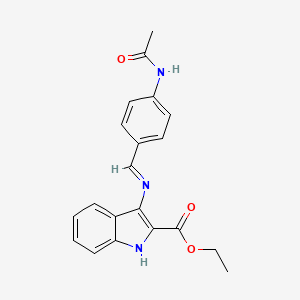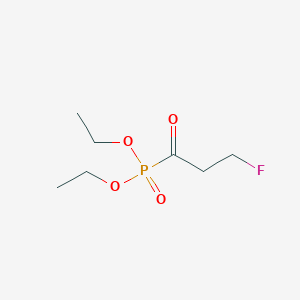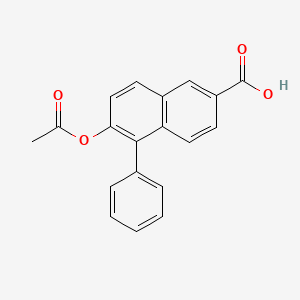
Cyclohexanone, 3-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 3-(2-methoxyphenyl)- is an aromatic ketone with the molecular formula CH₃OC₆H₄C₆H₉(=O). It is a clear, colorless liquid that is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-(2-methoxyphenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of cyclohexanone, 3-(2-methoxyphenyl)- often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Cyclohexanone, 3-(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 3-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. As an aromatic ketone, it can participate in various biochemical reactions, including enzyme-catalyzed processes. The methoxy group on the aromatic ring can influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the methoxyphenyl group.
Methoxetamine: A compound with a similar methoxyphenyl group but different overall structure and pharmacological properties.
Ketamine: A structurally related compound with anesthetic properties.
Uniqueness
Cyclohexanone, 3-(2-methoxyphenyl)- is unique due to its specific structure, which combines the properties of cyclohexanone and methoxybenzene. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes .
Properties
CAS No. |
190064-25-6 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-3,7-8,10H,4-6,9H2,1H3 |
InChI Key |
ZBOJTUXHTHXTAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)




![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)


![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)



![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
